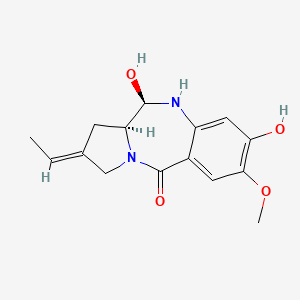

11-Demethyltomaymycin

Description

structure

Properties

CAS No. |

55511-85-8 |

|---|---|

Molecular Formula |

C15H18N2O4 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C15H18N2O4/c1-3-8-4-11-14(19)16-10-6-12(18)13(21-2)5-9(10)15(20)17(11)7-8/h3,5-6,11,14,16,18-19H,4,7H2,1-2H3/b8-3+/t11-,14+/m0/s1 |

InChI Key |

QUYGRHFKOMIUQW-CYXMTJDRSA-N |

Isomeric SMILES |

C/C=C/1\C[C@H]2[C@H](NC3=CC(=C(C=C3C(=O)N2C1)OC)O)O |

Canonical SMILES |

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)O |

Synonyms |

11-demethyltomaymycin |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Intrigue of 11-Demethyltomaymycin: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of 11-Demethyltomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. PBDs are of significant interest to researchers, scientists, and drug development professionals due to their unique DNA-interactive properties and cytotoxic potential. This document synthesizes available data on its DNA binding, cellular effects, and potential signaling pathway interactions, offering a foundational resource for further investigation and therapeutic development.

Core Mechanism: Covalent DNA Alkylation in the Minor Groove

The primary mechanism of action of this compound, consistent with other members of the PBD class, is its ability to form a covalent adduct with DNA. This interaction occurs within the minor groove of the DNA double helix, a feature that distinguishes PBDs from many other DNA-binding agents that typically interact with the major groove.

The key chemical feature enabling this interaction is the electrophilic imine moiety present in the PBD core structure. This imine allows for the alkylation of the exocyclic N2-amino group of a guanine base. This covalent bond formation is highly specific and results in the this compound molecule lying snugly within the minor groove, causing minimal distortion to the overall DNA structure. This subtle yet critical modification is believed to be a key factor in its biological activity, as it can interfere with the processes of DNA replication and transcription by obstructing the passage of polymerases and other DNA-processing enzymes.

dot

Cellular Effects: Cytotoxicity and Potential for Cell Cycle Arrest and Apoptosis

The covalent modification of DNA by this compound leads to potent cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, the broader class of PBDs is known to induce cell cycle arrest and apoptosis. The presence of DNA adducts can trigger cellular DNA damage response pathways, leading to a halt in cell cycle progression to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.

Cytotoxicity Data

Published data indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported for the following cell lines:

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Leukemia L1210 | Leukemia | 9.2 | [3] |

| Plasmacytoma | Myeloma | Not specified in direct search results | |

| Ovarian Cancer | Ovarian Carcinoma | Not specified in direct search results |

Note: Specific IC50 values for plasmacytoma and ovarian cancer cell lines were not available in the immediate search results but are implied by the literature.

Experimental Protocols: Foundational Methodologies

DNA Footprinting Assay

This technique is used to identify the specific DNA sequence where a molecule binds.

Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding molecule (this compound). The DNA is then partially cleaved by an enzyme, such as DNase I. The regions where the molecule is bound are protected from cleavage, leaving a "footprint" on the sequencing gel.

General Protocol:

-

Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone, except where it is protected by the bound ligand.

-

Analysis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The resulting ladder of bands will show a gap, or "footprint," corresponding to the binding site of this compound.

dot

Cell Viability and Cytotoxicity Assays

These assays are crucial for quantifying the cytotoxic effects of this compound.

Principle: Various methods can be employed, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or trypan blue exclusion, which identifies cells with compromised membrane integrity.

General Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Signaling Pathways: An Area for Future Research

The precise signaling pathways modulated by this compound remain to be fully elucidated. However, based on the known effects of other DNA-damaging agents, it is plausible that its activity involves the activation of key DNA damage response (DDR) pathways.

dot

Further research is warranted to investigate the specific effects of this compound on key signaling nodes such as ATM, ATR, p53, and the caspase cascade. Such studies will provide a more detailed understanding of its molecular pharmacology and could inform the rational design of combination therapies.

Conclusion

This compound represents a compelling member of the PBD family of antitumor antibiotics. Its mechanism of action, centered on covalent alkylation of the DNA minor groove, triggers potent cytotoxic effects in cancer cells. While the broad strokes of its activity are understood, this technical guide highlights the need for more granular data, including detailed experimental protocols and a deeper exploration of its impact on cellular signaling pathways. Continued investigation into these areas will be crucial for unlocking the full therapeutic potential of this and related compounds in the field of oncology.

References

- 1. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Camptothecin and podophyllotoxin derivatives: inhibitors of topoisomerase I and II - mechanisms of action, pharmacokinetics and toxicity profile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the DNA Binding Affinity and Sequence Specificity of 11-Demethyltomaymycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. These natural products and their synthetic analogs are of significant interest in oncology due to their unique mechanism of action, which involves covalent binding to the minor groove of DNA. This interaction disrupts essential cellular processes such as transcription and replication, ultimately leading to cell death. A thorough understanding of the DNA binding affinity and sequence specificity of this compound is crucial for the rational design of new PBD-based anticancer agents and for optimizing their therapeutic efficacy. This guide provides a comprehensive overview of the current knowledge on the DNA binding properties of this compound, details of experimental methodologies used for its characterization, and insights into the cellular pathways affected by its DNA-damaging activity.

DNA Binding Affinity and Mechanism

This compound, like other PBDs, forms a covalent adduct with DNA. The key chemical feature enabling this interaction is the electrophilic N10-C11 imine moiety within the PBD core structure. This group reacts with the nucleophilic N2-amino group of guanine bases located in the minor groove of the DNA double helix. This covalent bond formation is highly specific and is a critical determinant of the biological activity of PBDs. The S-configuration at the C11a chiral center of the PBD molecule allows it to fit snugly within the right-handed twist of the DNA minor groove, ensuring optimal orientation for the covalent reaction.

While precise quantitative data for the binding affinity (e.g., dissociation constant, Kd) of this compound to specific DNA sequences is not extensively tabulated in publicly available literature, studies on the parent compound, tomaymycin, and its derivatives provide significant insights. The binding affinity is influenced by the local DNA sequence context.

Data Presentation: DNA Binding Parameters

The following table summarizes the qualitative and semi-quantitative data on the DNA binding of tomaymycin and related compounds, which are expected to be comparable to this compound.

| Compound | Method | DNA Sequence | Observation | Reference |

| Tomaymycin | Time-resolved Fluorescence Spectroscopy | 5'-AGA | Two distinct lifetime species observed, suggesting different binding modes. The rate of formation of the longer lifetime species is approximately twice as fast as the shorter one. | [3] |

| Tomaymycin | Time-resolved Fluorescence Spectroscopy | Synthetic DNA polymers | Rates of adduct formation vary by two orders of magnitude, with poly(dA-dG)•poly(dC-dT) reacting the fastest. | [2] |

| Nor-tomaymycin derivatives | DNA Thermal Denaturation | Oligonucleotides with AGA binding motif | Significant increases in melting temperature (Tm) upon binding, indicative of duplex stabilization. The magnitude of the ΔTm correlates with binding affinity. |

DNA Sequence Specificity

The covalent interaction of this compound with DNA is not random but exhibits a clear sequence preference. Extensive research on the PBD class has established a consensus binding motif.

Preferred Binding Sequences

PBDs, including tomaymycin and by extension this compound, show a strong preference for binding to guanine residues within specific trinucleotide sequences. The generally accepted hierarchy of binding preference is:

5'-Pu-G-Pu > 5'-Py-G-Pu > 5'-Pu-G-Py > 5'-Py-G-Py

Where:

-

Pu represents a purine base (Adenine or Guanine)

-

Py represents a pyrimidine base (Cytosine or Thymine)

-

G is the guanine to which the drug covalently binds.

This sequence specificity is attributed to the shape and electronic properties of both the PBD molecule and the DNA minor groove. The width and depth of the minor groove vary depending on the DNA sequence, and the preferred Pu-G-Pu sequence is thought to provide an optimal fit for the PBD molecule, facilitating the covalent reaction. Studies have shown that the sequence specificity correlates with the degree of DNA bending and the kinetics of the reaction, with the most preferred sequences reacting faster and inducing greater conformational changes in the DNA.[1]

Experimental Protocols

The characterization of this compound's DNA binding properties relies on a variety of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences to which a small molecule binds.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2) at room temperature for a sufficient time to allow equilibrium to be reached.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixture and incubated for a short period (e.g., 1-2 minutes). DNase I will cleave the DNA backbone at sites not protected by the bound ligand.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).

-

Gel Electrophoresis: The DNA fragments are denatured by heating and then separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The binding site of this compound will appear as a "footprint," a region of the gel with a significant reduction in the intensity of the DNA ladder, corresponding to the DNA sequence protected from DNase I cleavage. A Maxam-Gilbert sequencing ladder of the same DNA fragment is typically run alongside to precisely identify the protected bases.

Exonuclease III Stop Assay

This assay is used to determine the covalent binding sites and the extent of DNA alkylation.

Protocol:

-

DNA Substrate Preparation: A DNA fragment is uniquely labeled at one of its 5' ends.

-

Drug-DNA Adduct Formation: The labeled DNA is incubated with this compound to allow for covalent adduct formation.

-

Exonuclease III Digestion: Exonuclease III, which digests DNA in a 3' to 5' direction, is added to the reaction. The enzyme will proceed along the DNA strand until it is blocked by the covalently bound drug molecule.

-

Reaction Quenching and Analysis: The reaction is stopped, and the DNA fragments are analyzed on a denaturing polyacrylamide gel. The positions of the stops in the digestion pattern, when compared to a sequencing ladder, reveal the precise locations of the covalent adducts. The intensity of the stop bands can provide a semi-quantitative measure of the extent of alkylation at different sites.

Thermal Denaturation Assay (Tm Shift Analysis)

This method assesses the effect of a ligand on the thermal stability of DNA.

Protocol:

-

Sample Preparation: A solution containing a specific DNA oligonucleotide duplex and a fluorescent dye that preferentially binds to double-stranded DNA (e.g., SYBR Green) is prepared in a suitable buffer.

-

Ligand Addition: The DNA solution is mixed with varying concentrations of this compound. A control sample without the drug is also prepared.

-

Thermal Denaturation: The samples are placed in a real-time PCR instrument or a spectrophotometer with a temperature-controlled cuvette holder. The temperature is gradually increased, and the fluorescence or absorbance at 260 nm is monitored in real-time.

-

Data Analysis: As the DNA melts from a double-stranded to a single-stranded form, the fluorescence decreases or the absorbance increases. The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is determined for each sample. An increase in the Tm in the presence of this compound (a positive ΔTm) indicates that the drug stabilizes the DNA duplex, and the magnitude of this shift is related to the binding affinity.

Mandatory Visualizations

Experimental Workflow for DNase I Footprinting

Caption: Workflow for identifying DNA binding sites using DNase I footprinting.

Cellular Response to this compound-Induced DNA Damage

Caption: Signaling pathways activated by this compound-induced DNA damage.

Conclusion

This compound represents a class of highly potent DNA-interactive agents with significant potential in cancer therapy. Its mechanism of action is centered on the sequence-selective covalent alkylation of guanine bases in the minor groove of DNA. The preference for Pu-G-Pu sequences is a key determinant of its biological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel PBD analogs with improved therapeutic profiles. A deeper understanding of the cellular responses to the DNA damage induced by these compounds, particularly the interplay between DNA repair pathways and apoptotic signaling, will be critical for overcoming drug resistance and enhancing clinical outcomes.

References

- 1. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Time-resolved fluorescence studies of tomaymycin bonding to synthetic DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Time-resolved fluorescence studies of tomaymycin bonding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 11-Demethyltomaymycin: A Technical Guide to NMR Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. These natural products exert their biological activity by binding to the minor groove of DNA, leading to cytotoxicity. The precise structural characterization of PBD analogues is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more effective anticancer agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such complex organic molecules in solution. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural determination of this compound by NMR.

Due to the unavailability of specific, publicly accessible NMR spectral data for this compound at the time of this writing, this guide will focus on the established experimental protocols and the expected NMR characteristics based on the known structure of tomaymycin and related PBDs. The data presented in the tables are illustrative and based on typical chemical shift ranges for the core PBD scaffold.

Expected NMR Data for this compound

The structural elucidation of this compound would rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the anticipated ¹H and ¹³C NMR data.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.5 - 7.8 | d | ~8.0 |

| H-2 | 6.8 - 7.0 | t | ~7.5 |

| H-3 | 7.2 - 7.4 | t | ~7.8 |

| H-4 | 7.0 - 7.2 | d | ~7.5 |

| H-6 | 4.0 - 4.2 | m | - |

| H-7 | 3.0 - 3.3 | m | - |

| H-9 (OH) | 9.0 - 10.0 | s | - |

| H-10a | 3.5 - 3.7 | dd | ~12.0, 4.0 |

| H-10b | 3.2 - 3.4 | dd | ~12.0, 2.0 |

| H-11 | 4.5 - 4.8 | t | ~3.0 |

| N-10-CH₃ | 2.8 - 3.0 | s | - |

Note: Chemical shifts are referenced to a standard internal solvent signal. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Expected Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 115 - 120 |

| C-3 | 130 - 135 |

| C-4 | 118 - 122 |

| C-4a | 140 - 145 |

| C-5a | 135 - 140 |

| C-6 | 50 - 55 |

| C-7 | 30 - 35 |

| C-8 | 150 - 155 |

| C-9 | 145 - 150 |

| C-10a | 45 - 50 |

| C-11 | 70 - 75 |

| C-11a | 165 - 170 |

| N-10-CH₃ | 35 - 40 |

Experimental Protocols

The successful acquisition of high-quality NMR data is critical. The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Sample Preparation:

-

Dissolution: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH).

-

Internal Standard: A small amount of tetramethylsilane (TMS) or the residual solvent peak is used as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Filtration: The solution is filtered through a microfilter into a standard 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy:

-

¹H NMR (Proton):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR (Carbon):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

Pulse Program: cosygpmf (phase-sensitive with gradient pulses).

-

Data Points: 2048 in F2 and 256-512 in F1.

-

Number of Scans: 4-16 per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

Pulse Program: hsqcedetgpsisp2.3 (editing capability to distinguish CH, CH₂, and CH₃ groups).

-

Spectral Width: 12 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).

-

Number of Scans: 8-32 per increment.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems.

-

Pulse Program: hmbcgplpndqf.

-

Correlation Delay: Optimized for long-range couplings (e.g., 60-100 ms).

-

Number of Scans: 16-64 per increment.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, essential for determining stereochemistry and conformation.

-

Pulse Program: noesygpph or roesygpph.

-

Mixing Time: 300-800 ms for NOESY, 150-300 ms for ROESY.

-

Number of Scans: 16-64 per increment.

-

Structural Elucidation Workflow & Key Correlations

The process of elucidating the structure of this compound from its NMR spectra follows a logical progression.

A critical step in the structure determination is the analysis of long-range correlations from the HMBC spectrum to piece together the molecular skeleton.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a systematic process that integrates data from a suite of 1D and 2D experiments. While direct experimental data for this specific molecule is not presently available in public databases, the established methodologies and expected spectral patterns for the pyrrolobenzodiazepine scaffold provide a robust framework for its characterization. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of the carbon skeleton and proton signals, while NOESY or ROESY experiments are indispensable for confirming the relative stereochemistry. This comprehensive NMR analysis is fundamental for advancing the development of PBDs as next-generation anticancer therapeutics.

References

An In-depth Technical Guide to 11-Demethyltomaymycin: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Demethyltomaymycin is a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, a group of natural products known for their potent antitumor and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed experimental protocols for its study and an elucidation of its mechanism of action. The information presented herein is intended to support further research and development of this compound and its analogs as potential therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental observations of related compounds, other specific quantitative values for this particular molecule are based on computational predictions due to the limited availability of direct experimental data in the public domain.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (6R,6aS,8E)-8-ethylidene-3,6-dihydroxy-2-methoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1][2]benzodiazepin-11-one |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.31 g/mol |

| CAS Number | 55511-85-8 |

| Canonical SMILES | C/C=C/1\C[C@H]2--INVALID-LINK--O |

Physicochemical Data (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | 220.2 °C | Prediction based on computational models. |

| Solubility | ||

| Water | Low | PBDs are generally sparingly soluble in water. |

| DMSO | Soluble | A common solvent for PBDs in biological assays. |

| Methanol | Soluble | Often used in extraction and purification processes. |

| Acetone | Soluble | Can be used for solubilization and handling. |

| LogP | 0.8 | A measure of lipophilicity, suggesting moderate membrane permeability. |

Spectral Data (Predicted)

Detailed experimental NMR and UV-Vis spectra for this compound are not widely published. The following tables provide predicted spectral characteristics to aid in the identification and characterization of this compound.

1.3.1. Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 10.10 | s | 1H, Ar-H |

| 8.90 | s | 1H, Ar-H |

| 8.23 | m | 2H, Ar-H |

| 8.06 | m | 2H, Ar-H |

| 6.06 | s | 2H, CH₂ |

| 3.94 | s | 3H, OCH₃ |

| 3.83 | q | 1H, CH |

| 3.74-3.60 | m | 5H, various CH/CH₂ |

| 1.40 | s | 9H, protecting group (if present) |

1.3.2. Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment (Tentative) |

| 186.9 | C=O |

| 163.6 | C=O |

| 141.6 | Ar-C |

| 138.2 | Ar-C |

| 131.9 | Ar-C |

| 131.4 | Ar-C |

| 131.3 | Ar-C |

| 126.0 | Ar-C |

| 125.6 | Ar-C |

| 121.5 | Ar-C |

| 120.7 | Ar-C |

| 98.5 | C-O |

| 78.0 | C-N |

| 76.9 | C-O |

| 62.0 | CH |

| 57.5 | OCH₃ |

| 34.4 | CH₂ |

| 27.6 | CH₂ |

| 20.9 | CH₃ |

1.3.3. Predicted UV-Vis Spectral Data

| λmax (nm) | Solvent | Notes |

| ~250-260 | Methanol | Associated with the anilino-quinazoline core. |

| ~315-340 | Methanol | Characteristic absorption band for the PBD chromophore. |

Mechanism of Action: DNA Alkylation

The biological activity of this compound, like other PBDs, stems from its ability to bind to the minor groove of DNA and form a covalent adduct with a guanine base. This interaction interferes with DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells.

The key steps in the mechanism of action are:

-

Minor Groove Binding: The curved shape of the PBD molecule allows it to fit snugly within the minor groove of the DNA double helix.

-

Sequence Selectivity: PBDs exhibit a preference for binding to specific DNA sequences, typically GC-rich regions.

-

Covalent Adduct Formation: The electrophilic C11 position of the PBD molecule undergoes a nucleophilic attack by the N2 exocyclic amine of a guanine base, forming a stable aminal linkage.

-

DNA Processing Interference: The presence of the bulky PBD adduct in the minor groove distorts the DNA structure, sterically hindering the binding of DNA polymerases and transcription factors.

Caption: Mechanism of DNA alkylation by this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are based on established procedures for the broader PBD class of compounds and may require optimization for specific experimental conditions.

Isolation from Streptomyces sp.

This protocol outlines a general procedure for the extraction and purification of PBDs from a producing Streptomyces strain.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation: Inoculate a suitable liquid medium with a spore suspension of the producing Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30 °C) for a period determined by optimal production (typically 5-10 days).

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

-

Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the compound.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative HPLC: Pool the fractions containing the target compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry, ¹H NMR, and ¹³C NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

DNA Interaction Analysis (DNase I Footprinting)

This protocol is used to identify the specific DNA sequences where this compound binds.

Methodology:

-

DNA Labeling: Prepare a DNA fragment of interest (e.g., a promoter region of an oncogene) and label one end with a radioactive (e.g., ³²P) or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA fragment with increasing concentrations of this compound in a suitable binding buffer.

-

DNase I Digestion: Add a limited amount of DNase I to the reaction mixture and incubate for a short period to allow for partial digestion of the DNA. The enzyme will cut the DNA at sites not protected by the bound compound.

-

Reaction Quenching: Stop the digestion reaction by adding a stop solution (e.g., containing EDTA).

-

Denaturation and Electrophoresis: Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

Analysis: The binding site of this compound will appear as a "footprint," a region on the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. This technical guide has provided a detailed overview of its chemical and physical properties, a proposed mechanism of action, and generalized experimental protocols for its investigation. While a lack of extensive experimental data necessitates the use of predicted values for some properties, the information compiled herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration of this potent natural product. Future work should focus on obtaining experimental validation of the predicted data and elucidating the full therapeutic potential of this compound and its derivatives.

References

The Renaissance of a Pyrrolobenzodiazepine: 11-Demethyltomaymycin as a Blueprint for Novel Antibiotic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the reinvestigation of known natural products for antibiotic development. Tomaymycin and its biosynthetic precursor, 11-demethyltomaymycin, belong to the pyrrolobenzodiazepine (PBD) class of compounds, historically recognized for their potent antitumor properties mediated through DNA binding. This technical guide details the strategic use of the this compound core structure as a starting point for the synthesis of a new generation of broad-spectrum antibiotics. By modifying the PBD scaffold, particularly at the C8 position, it is possible to shift the primary mechanism of action from DNA binding to other essential bacterial processes, such as DNA gyrase inhibition, thereby creating potent agents against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This document provides a comprehensive overview of the synthetic strategies, quantitative antimicrobial activity data, and detailed experimental protocols to guide researchers in this promising area of drug discovery.

The Pyrrolobenzodiazepine Scaffold: From Antitumor to Antibacterial

Pyrrolobenzodiazepines are a class of natural products isolated from various Streptomyces species. Their biological activity has been traditionally attributed to the covalent binding of their N10-C11 imine functionality to the N-2 of guanine in the minor groove of DNA.[1] This interaction is responsible for their significant cytotoxicity, which has been extensively explored in the context of cancer therapy.[2] However, recent research has demonstrated that strategic modification of the PBD core can unlock potent antibacterial activity, including against high-priority MDR pathogens.[3][4]

The key to this transformation lies in the derivatization of the PBD aromatic A-ring, which can modulate the molecule's interaction with DNA and introduce new pharmacophoric features. By attaching extended side chains, particularly aliphatic heterocycles, to the C8 position, the resulting analogs exhibit a shift in their mechanism of action, with DNA gyrase inhibition identified as a primary target.[3][4] This dual-targeting potential—disrupting DNA replication and repair through gyrase inhibition while potentially retaining some DNA interaction—presents a compelling strategy for developing robust antibiotics that may be less prone to rapid resistance development.

Biosynthesis of the this compound Core

Understanding the natural construction of the PBD core provides context for its synthetic modification. The biosynthesis of tomaymycin in Streptomyces achromogenes involves a complex pathway that assembles the characteristic tricyclic structure from amino acid precursors. The process is catalyzed by a suite of enzymes, including non-ribosomal peptide synthetases (NRPS).[5]

The pathway begins with the shikimate pathway, producing chorismate, which is then converted to the anthranilate moiety that forms the aromatic A-ring of the PBD.[5] A parallel pathway synthesizes the pyrrolidine ring. These components are then linked and cyclized by NRPS enzymes to form the complete PBD scaffold.[5] this compound is a key intermediate in this process.

Caption: Biosynthetic pathway of the this compound core.

Synthetic Approach for Novel Antibiotic Development

The synthesis of novel PBD-based antibiotics from a precursor like this compound involves the strategic derivatization of the C8 position. A convergent synthetic strategy is typically employed, where the PBD core is first synthesized and protected, followed by the attachment of various side chains.[3]

General Synthetic Workflow

The overall process can be broken down into several key stages: synthesis of the protected PBD core, preparation of diverse side chains, coupling of the side chains to the core, and finally, deprotection to yield the active antibiotic analogs. These analogs are then subjected to antimicrobial screening to determine their efficacy.

Caption: General workflow for synthesis and evaluation of PBD-based antibiotics.

Experimental Protocols

The following protocols are adapted from established syntheses of C8-modified PBD monomers and are applicable to a core structure like this compound.[3]

Protocol 1: Synthesis of the Protected PBD Core (Illustrative)

The synthesis of the protected PBD core is a multi-step process. An example route starts from vanillin and proceeds through nitration, reduction, and cyclization steps to form the tricyclic PBD system. Key reactive groups, such as the phenolic hydroxyl at C8 and the pyrrolidine nitrogen, are protected to allow for selective modification. Common protecting groups include tetrahydropyran (THP) for the hydroxyl group and allyloxycarbonyl (alloc) for the nitrogen.[3]

Protocol 2: C8-Derivatization with Polyamide Side Chains

-

Deprotection of C8-OH: The THP protecting group on the C8 hydroxyl of the PBD core is removed using an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), in a solvent like ethanol at elevated temperature (e.g., 55°C).

-

Coupling Reaction: The deprotected PBD core is then coupled with a pre-synthesized, terminally-functionalized side chain (e.g., a bromo-terminated polyamide). The coupling is typically an ether synthesis performed under basic conditions, for example, using cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

-

Final Side Chain Elongation: The terminal functional group on the now-attached side chain (e.g., a bromide) is reacted with an aliphatic heterocycle (e.g., piperidine, morpholine) in a solvent such as acetonitrile, often with a base like potassium carbonate (K₂CO₃), to complete the synthesis of the desired side chain.

-

Final Deprotection: The Alloc protecting group on the N10 position is removed. This is commonly achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like dimedone in a solvent such as tetrahydrofuran (THF).

-

Purification: The final compounds are purified using techniques such as flash column chromatography followed by preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

Protocol 3: Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of MIC Plates: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Antimicrobial Activity

The true potential of this compound-inspired antibiotics is demonstrated by their quantitative in vitro activity against a panel of clinically relevant bacterial pathogens. The following table summarizes the MIC data for a series of C8-modified PBD analogs, showcasing their broad-spectrum activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of C8-Modified PBD Analogs (µg/mL) [3]

| Compound | Side Chain at C8 | S. aureus (MRSA) | E. faecium (VRE) | A. baumannii | K. pneumoniae | E. coli | P. aeruginosa |

| PBD-1 | 2-(Piperidin-1-yl)ethyl | 0.125 | 0.25 | 0.5 | 1 | 2 | 16 |

| PBD-2 | 3-(Piperidin-1-yl)propyl | 0.06 | 0.125 | 0.25 | 0.5 | 1 | 8 |

| PBD-3 | 2-(Morpholin-4-yl)ethyl | 0.25 | 0.5 | 1 | 2 | 4 | 32 |

| PBD-4 | 3-(Morpholin-4-yl)propyl | 0.125 | 0.25 | 0.5 | 1 | 2 | 16 |

| PBD-5 | 2-(4-Methylpiperazin-1-yl)ethyl | 0.125 | 0.25 | 0.5 | 1 | 1 | 8 |

| PBD-6 | 3-(4-Methylpiperazin-1-yl)propyl | 0.03 | 0.06 | 0.125 | 0.25 | 0.5 | 4 |

| Vancomycin | - | 1 | 4 | >64 | >64 | >64 | >64 |

| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 0.03 | 0.015 | 0.25 |

Data is illustrative and adapted from published results on novel PBD monomers.[3] Strains shown are representative multidrug-resistant isolates.

Mechanism of Action: Targeting DNA Gyrase

A critical feature of these novel PBD analogs is their altered mechanism of action. While the parent compounds primarily target DNA through covalent binding, the C8-modified derivatives exhibit potent inhibition of bacterial DNA gyrase.[3][4] This enzyme is essential for DNA replication, recombination, and repair, making it a validated and highly valuable antibiotic target.

Caption: Inhibition of DNA gyrase by C8-modified PBD analogs stalls replication.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel antibiotics. By leveraging established synthetic methodologies to modify the C8 position of the PBD core, it is possible to generate potent, broad-spectrum antibacterial agents with activity against challenging MDR pathogens. The shift in mechanism from DNA alkylation to DNA gyrase inhibition is a particularly significant finding, offering a pathway to develop compounds with improved selectivity and safety profiles. Future research should focus on expanding the diversity of the C8 side chains to further optimize potency and pharmacokinetic properties, as well as exploring other positions on the PBD scaffold for modification. This strategic repurposing of a classic natural product scaffold holds significant potential for replenishing the dry pipeline of novel antibiotics.

References

- 1. Pyrrolo[1,4]benzodiazepine antitumor antibiotics: relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxic Landscape of 11-Demethyltomaymycin: A Technical Overview for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic activity of 11-Demethyltomaymycin, a potent pyrrolobenzodiazepine (PBD) antitumor antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics.

Executive Summary

This compound, a derivative of the natural product tomaymycin, belongs to the pyrrolobenzodiazepine (PBD) class of compounds, known for their significant antitumor properties. PBDs exert their cytotoxic effects by binding to the minor groove of DNA, which ultimately triggers a cascade of cellular events leading to cell death. While specific quantitative data for this compound is limited in publicly available literature, the cytotoxic profile of its parent compound, tomaymycin, offers valuable insights into its potential efficacy. This guide summarizes the available data on tomaymycin, outlines a representative experimental protocol for assessing cytotoxicity, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of Tomaymycin

| Cell Line Type | Specific Cell Line | IC50 (nM) |

| Leukemia | Not Specified | 3.7 |

| Plasmacytoma | Not Specified | 1.8 |

| Ovarian Cancer | Not Specified | 0.13 |

Experimental Protocols: Assessing Cytotoxicity

The following is a detailed methodology for a colorimetric-based cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic potential of PBD compounds.

Cell Culture and Treatment

-

Cell Seeding: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. A series of dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: The culture medium from the seeded plates is replaced with the medium containing the various concentrations of this compound. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration are also included. Plates are then incubated for a specified period, typically 48 to 72 hours.

MTT Assay for Cell Viability

-

Reagent Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: A typical experimental workflow for determining the IC50 value of this compound.

Caption: Proposed signaling cascade initiated by this compound leading to apoptosis.

Concluding Remarks

While direct quantitative cytotoxic data for this compound remains to be fully elucidated in the public domain, the activity of its parent compound, tomaymycin, and the well-established mechanism of action of the PBD class of molecules strongly suggest its potential as a potent anticancer agent. The provided experimental protocol offers a robust framework for its evaluation, and the visualized signaling pathway highlights the key molecular events, from DNA binding to the induction of apoptosis, that underpin its cytotoxic effects. Further research is warranted to fully characterize the cytotoxic profile of this compound against a broad panel of cancer cell lines and to delineate the specific nuances of its interaction with the cellular machinery.

References

exploring the antitumor potential of 11-Demethyltomaymycin derivatives

An In-depth Technical Guide to the Antitumor Potential of 11-Demethyltomaymycin Derivatives

Abstract

This compound, a member of the pyrrolo[2,1-c][1]benzodiazepine (PBD) class of natural products, and its synthetic derivatives represent a group of highly potent DNA-interactive agents with significant antitumor potential. PBDs are sequence-selective DNA minor groove binding agents that form a covalent adduct with the C2-amino group of a guanine base. This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the antitumor capabilities of these compounds, detailing their mechanism of action, summarizing their cytotoxic activity, and providing comprehensive protocols for key evaluative experiments.

Core Mechanism of Action: DNA Minor Groove Binding

The defining characteristic of the PBD class, including this compound derivatives, is their ability to bind within the minor groove of B-form DNA. The molecule's structure possesses a right-handed twist that allows it to fit snugly into the minor groove, a phenomenon known as isohelicity. This binding is highly sequence-selective, with a preference for 5'-Pu-G-Pu sequences.[2] Upon binding, a reactive imine moiety on the PBD core forms a covalent bond with the exocyclic N2 of a guanine residue, creating a stable DNA adduct. This covalent modification is critical to their biological activity, as it stalls the cellular machinery involved in DNA processing, leading to potent cytotoxic effects.

Caption: Covalent binding of a PBD derivative to the DNA minor groove.

Quantitative Antitumor Activity

The cytotoxic potential of PBD derivatives is typically quantified by determining their IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values against a panel of human tumor cell lines. The NCI-60 screen is a common platform for this evaluation.[3] Data consistently show that these compounds exhibit potent, often nanomolar to sub-nanomolar, activity across a broad range of cancer types.

Table 1: In Vitro Cytotoxicity of PBD Dimer SJG-136 [4]

| Cell Line | Cancer Type | P-glycoprotein (mdr-1) Expression | IC50 (nM) |

| HCT-116 | Colon | Low | 0.1 - 0.3 |

| HT-29 | Colon | Low | 0.1 - 0.3 |

| SW620 | Colon | Low | 0.1 - 0.3 |

| HCT-8 | Colon | High | 2.3 |

| HCT-15 | Colon | High | 3.7 |

Table 2: DNA-Binding Affinity and Cytotoxicity of PBD Monomers [2]

| Compound | RED100 (μM)¹ | ΔTm (°C)² | IC50 L1210 (μM) | IC50 PC6 (μM) |

| Anthramycin | 0.05 | 4.8 | 0.003 | 0.003 |

| Tomaymycin | 0.08 | 3.5 | 0.005 | 0.005 |

| DC-81 | 0.10 | 3.0 | 0.004 | 0.004 |

| Neothramycin | 1.00 | 1.5 | 0.020 | 0.020 |

¹ RED100: Concentration of PBD required to inhibit BamHI restriction endonuclease cleavage by 100%, indicating relative DNA-binding affinity. ² ΔTm: Change in melting temperature of calf thymus DNA, indicating stabilization upon binding.

Key Experimental Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final test concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.

-

Incubation: Incubate the plates for a specified exposure time, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[1]

-

MTT Addition: Add 10-20 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL. Incubate for another 3-4 hours.[1]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[1] Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol for DNA Thermal Denaturation Assay

This assay measures the stability of double-stranded DNA (dsDNA) by monitoring its denaturation (melting) into single-stranded DNA (ssDNA) as a function of temperature. DNA-binding agents like PBDs stabilize the double helix, resulting in an increase in the melting temperature (Tm). This change (ΔTm) provides a quantitative measure of binding affinity.[7] A fluorescence-based method offers high sensitivity.

Methodology:

-

Oligonucleotide Design: Synthesize a short dsDNA oligonucleotide (e.g., 15-20 base pairs) containing a known PBD binding site (e.g., 5'-AGA-3').[7] Label one strand with a fluorophore (e.g., Fluorescein) at the 5' end and the complementary strand with a quencher (e.g., Dabcyl) at the 3' end.[7] In the duplex form, the quencher suppresses the fluorophore's signal.

-

Reaction Setup: In a qPCR plate, prepare reaction mixtures containing the fluorescently-labeled DNA duplex (e.g., 200 nM) in a suitable buffer (e.g., sodium cacodylate with NaCl). Add the this compound derivative at various concentrations.

-

Thermal Cycling: Use a real-time PCR instrument or a dedicated thermal cycler with fluorescence detection capabilities.[8]

-

Set an initial temperature below the expected Tm (e.g., 25°C).

-

Program a temperature ramp, increasing the temperature in small increments (e.g., 0.5°C or 1°C per minute) up to a temperature where the DNA is fully denatured (e.g., 95°C).

-

Record fluorescence at each temperature increment.

-

-

Data Acquisition: As the temperature increases, the dsDNA melts, separating the fluorophore from the quencher and causing a sharp increase in fluorescence.[7] A melting curve is generated by plotting fluorescence versus temperature.

-

Analysis: The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve. This is most accurately determined by calculating the first derivative of the curve (dF/dT), where the peak represents the Tm.[8] The ΔTm is calculated by subtracting the Tm of the DNA-only control from the Tm of the DNA-plus-compound sample.

Downstream Cellular Effects: Induction of Apoptosis

The formation of PBD-DNA adducts is a catastrophic event for a cancer cell, triggering a cascade of downstream signaling events that culminate in programmed cell death, or apoptosis. While direct inhibition of DNA machinery is the primary insult, the cellular response involves complex pathways.

Recent studies on minor groove binders suggest that DNA damage can lead to the suppression of mitochondrial gene expression.[9] This disrupts mitochondrial bioenergetics, leading to the collapse of the mitochondrial membrane potential. This event is a critical checkpoint in the intrinsic apoptosis pathway, causing the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis, leading to the systematic dismantling of the cell.[10]

Caption: Proposed apoptotic pathway induced by PBD-DNA adducts.

Conclusion and Future Directions

This compound derivatives and related PBDs are exceptionally potent antitumor agents due to their unique mechanism of covalent DNA minor groove binding. Their high cytotoxicity, demonstrated across a wide range of cancer cell lines, underscores their therapeutic potential. However, this high potency also necessitates strategies to improve tumor-specific delivery and minimize off-target toxicity. The development of PBD-based antibody-drug conjugates (ADCs) is a promising approach, leveraging the specificity of monoclonal antibodies to deliver the cytotoxic payload directly to cancer cells.[11][12] Future research will continue to focus on synthesizing novel derivatives with improved pharmacological profiles and advancing PBD-based ADCs through preclinical and clinical development.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioengineer.org [bioengineer.org]

- 10. [PDF] New Insight into the Molecular Mechanisms of the Biological Effects of DNA Minor Groove Binders | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Activity of a Pyrrolobenzodiazepine Antibody–Drug Conjugate Targeting LGR5 in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Purification of 11-Demethyltomaymycin

Introduction

11-Demethyltomaymycin is a member of the pyrrolobenzodiazepine (PBD) class of natural products, known for their potent antitumor properties. PBDs exert their biological activity by binding to the minor groove of DNA. The purification of this compound from natural sources, such as fermentation broths of Streptomyces species, or from synthetic reaction mixtures is a critical step for its further study and development as a potential therapeutic agent. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C15H18N2O4 | [PubChem] |

| Molecular Weight | 290.31 g/mol | [PubChem] |

| Appearance | Off-white to yellowish solid | |

| Solubility | Soluble in DMSO, methanol, ethyl acetate; poorly soluble in water | |

| Stability | Sensitive to acid, light, and oxygen | |

| UV Absorbance (λmax) | Approximately 310-320 nm |

HPLC Purification Strategy

A reversed-phase HPLC (RP-HPLC) method is recommended for the purification of this compound due to its moderate polarity. This method separates compounds based on their hydrophobicity. A C18 column is a suitable stationary phase, and a gradient elution with a mobile phase consisting of water and acetonitrile with a formic acid modifier is effective for achieving high-resolution separation.

Detailed Experimental Protocol

1. Materials and Reagents

-

Crude this compound extract (from fermentation or synthesis)

-

HPLC grade acetonitrile (ACN)

-

HPLC grade methanol (MeOH)

-

HPLC grade water

-

Formic acid (FA), 99%+ purity

-

Dimethyl sulfoxide (DMSO)

-

0.22 µm syringe filters (PTFE or nylon)

2. HPLC System and Columns

-

A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (for method development and fraction analysis)

-

Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size (for purification)

3. Preparation of Mobile Phases

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water. Degas before use.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile. Degas before use.

4. Sample Preparation

-

Dissolve the crude this compound extract in a minimal amount of DMSO.

-

Dilute the DMSO stock with Mobile Phase A to a final concentration suitable for injection (e.g., 1-10 mg/mL). The final solution should contain no more than 5% DMSO.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Protect the sample from light by using amber vials.

5. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions for the purification of this compound.

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Column Temperature | 30 °C | 30 °C |

| Detection | PDA detector (scan 200-400 nm), monitor at 315 nm | UV-Vis detector at 315 nm |

| Injection Volume | 5-20 µL | 0.5-5 mL |

| Gradient Program | Time (min) | % B |

| 0.0 | 20 | |

| 20.0 | 80 | |

| 22.0 | 80 | |

| 22.1 | 20 | |

| 25.0 | 20 |

6. Purification Procedure

-

Equilibrate the preparative HPLC column with 20% Mobile Phase B for at least 30 minutes.

-

Inject the filtered sample onto the column.

-

Run the gradient elution program as described in the table above.

-

Monitor the separation at 315 nm and collect fractions corresponding to the this compound peak. The expected retention time should be determined from an initial analytical run.

-

Combine the fractions containing the pure compound.

7. Post-Purification Processing

-

Analyze an aliquot of the combined fractions by analytical HPLC to confirm purity.

-

Remove the acetonitrile from the collected fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 30 °C.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

-

Store the purified compound at -20 °C or below, protected from light and moisture.

Visualizations

Experimental Workflow for HPLC Purification

Application Notes and Protocols for DNA Footprinting with 11-Demethyltomaymycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Demethyltomaymycin is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. PBDs are known to exert their biological activity by binding to the minor groove of DNA and forming a covalent adduct with guanine bases.[3] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells. Understanding the sequence-specific DNA binding of this compound is crucial for the development of targeted cancer therapies.

DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as proteins or small molecules, on a DNA fragment.[2][4] The principle of the assay is that a DNA-binding molecule will protect the phosphodiester backbone of its binding site from cleavage by a nuclease, such as DNase I.[5][6] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel with a noticeable absence of bands compared to a control reaction without the binding ligand.[4]

These application notes provide a detailed protocol for conducting a DNase I footprinting assay to characterize the DNA binding sites of this compound.

Mechanism of Action and Signaling Pathway

This compound, like other tomaymycin analogs, covalently binds to the N2 position of guanine within the minor groove of DNA.[1][3] This covalent modification is sequence-selective, with a preference for 5'-Pu-G-Pu sequences.[3][6] The binding of this compound to its target sequence sterically hinders the access of DNase I to the DNA backbone, preventing cleavage in that region.

Caption: Mechanism of DNA protection by this compound in a DNase I footprinting assay.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from a DNA footprinting experiment with this compound. The values presented are hypothetical and should be determined experimentally.

| Parameter | Description | Hypothetical Value |

| Optimal Concentration | The concentration of this compound that provides a clear footprint without causing DNA precipitation or aggregation. | 1 - 10 µM |

| Apparent Kd | The apparent dissociation constant, representing the concentration of this compound at which 50% of the target DNA sequence is bound. This can be estimated from the intensity of the footprint at varying drug concentrations. | 5 µM |

| Binding Site Sequence | The specific DNA sequence protected by this compound from DNase I cleavage. | 5'-AGATC-3' |

| Footprint Size | The length of the protected region in base pairs. | 3 - 4 bp |

Experimental Protocols

Preparation of End-Labeled DNA Probe

A DNA fragment of 50-200 base pairs containing the putative binding site for this compound should be used.[3] Based on the known preference of tomaymycin for 5'-Pu-G-Pu sequences, a probe containing one or more 5'-AGA-3' sequences is recommended.[1][3]

Materials:

-

Plasmid DNA containing the target sequence

-

Restriction enzymes

-

Calf intestinal phosphatase (CIP)

-

T4 Polynucleotide Kinase (PNK)

-

[γ-32P]ATP

-

Unlabeled ATP

-

TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel purification kit

Protocol:

-

Digest the plasmid DNA with a restriction enzyme to generate a fragment containing the target sequence.

-

Dephosphorylate the 5' ends of the DNA fragments using CIP to prevent self-ligation.

-

End-label the DNA fragment at a single 5' end using T4 PNK and [γ-32P]ATP.

-

Purify the end-labeled DNA probe using PAGE followed by gel extraction.

-

Resuspend the purified probe in TE buffer.

DNA Footprinting Reaction

Materials:

-

End-labeled DNA probe

-

This compound stock solution (in DMSO or appropriate solvent)

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)[3]

-

DNase I (RNase-free)

-

DNase I dilution buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA, 50% glycerol)

-

Stop solution (e.g., 0.1 M EDTA, 0.6 M NH4OAc, 20 µg/ml salmon sperm DNA)[7]

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Sequencing loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Protocol:

-

Prepare a series of dilutions of this compound in the binding buffer.

-

In separate microcentrifuge tubes, mix the end-labeled DNA probe with each concentration of this compound. Include a no-drug control.

-

Incubate the reactions at room temperature for at least 30 minutes to allow for binding. For covalent binders like tomaymycin, a longer incubation (e.g., overnight) may be necessary.[3]

-

Add an appropriate amount of freshly diluted DNase I to each reaction. The optimal concentration of DNase I should be determined empirically to achieve partial digestion of the DNA probe in the absence of the drug.

-

Incubate for a short period (e.g., 1-2 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA pellet in sequencing loading buffer.

Gel Electrophoresis and Autoradiography

Materials:

-

Denaturing polyacrylamide sequencing gel (e.g., 6-8%)

-

TBE buffer (Tris-borate-EDTA)

-

Sequencing gel apparatus

-

Power supply

-

X-ray film and cassette or phosphorimager screen

Protocol:

-

Heat the samples at 90°C for 5 minutes to denature the DNA, then immediately place on ice.

-

Load the samples onto the denaturing polyacrylamide gel. Include a lane with a Maxam-Gilbert sequencing ladder of the same DNA fragment as a size marker.

-

Run the gel at a constant power until the tracking dyes have migrated to the desired position.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

Develop the film or scan the screen to visualize the DNA fragments. The footprint will appear as a region of reduced band intensity in the lanes containing this compound compared to the control lane.

Experimental Workflow

Caption: Workflow for the DNase I footprinting assay with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No footprint observed | Insufficient concentration of this compound. | Increase the concentration of the drug. |

| Short incubation time. | Increase the incubation time, especially for covalent binders. | |

| Inactive drug. | Check the integrity and activity of the this compound stock. | |

| Smearing of bands | Too much DNase I. | Optimize the DNase I concentration to achieve partial digestion. |

| DNA degradation. | Ensure all reagents are nuclease-free. | |

| Footprint is weak or unclear | Suboptimal binding conditions. | Optimize the binding buffer composition (e.g., salt concentration, pH). |

| Low specific activity of the labeled probe. | Prepare a fresh probe with higher specific activity. |

Conclusion

The protocol described provides a robust framework for determining the DNA binding sites of this compound. By carefully optimizing the experimental conditions, researchers can obtain high-resolution data on the sequence specificity of this potent antitumor agent, which is invaluable for understanding its mechanism of action and for the rational design of new DNA-targeted therapies.

References

- 1. Time-resolved fluorescence studies of tomaymycin bonding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of DNA Cross‐linkers by Click Chemistry‐Mediated Heterodimerization of Nor‐Tomaymycins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA-sequence binding preference of the GC-selective ligand mithramycin. Deoxyribonuclease-I/deoxyribonuclease-II and hydroxy-radical footprinting at CCCG, CCGC, CGGC, GCCC and GGGG flanked by (AT)n and An.Tn - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Cell Viability Following Treatment with 11-Demethyltomaymycin using MTT/MTS Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Demethyltomaymycin is a potent pyrrolobenzodiazepine (PBD) antibiotic known to exert its cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage. Quantifying the effect of such cytotoxic agents on cell viability is a critical step in drug discovery and development. Tetrazolium-based colorimetric assays, such as the MTT and MTS assays, are widely used for this purpose.

These assays measure the metabolic activity of a cell population, which in most cases, is proportional to the number of viable cells.[1][2][3] In living cells, mitochondrial dehydrogenases and other NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[1][2][4] The quantity of this formazan, measured spectrophotometrically, correlates with the number of metabolically active, and therefore viable, cells.[4]

This document provides detailed protocols for both the MTT and MTS assays to assess the cytotoxicity of this compound, outlines key experimental considerations, and presents data in a structured format for clarity.

Principle of the Assays

The core principle involves the enzymatic conversion of a tetrazolium salt into a colored formazan product by viable cells.[2][4]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow salt is reduced to an insoluble purple formazan that accumulates inside the cells. An additional step is required to solubilize these crystals with a detergent or organic solvent (like DMSO) before measuring the absorbance.[1][5]

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This salt is reduced to a formazan product that is soluble in the cell culture medium.[5][6] This eliminates the need for a solubilization step, making the MTS assay a more convenient 'one-step' procedure.[1][5]

Caption: Diagram illustrating the conversion of MTT and MTS by viable cells.

General Mechanism of this compound

This compound is a DNA minor groove binding agent. This interaction prevents DNA replication and transcription, ultimately triggering cellular apoptosis or cell cycle arrest, which leads to a reduction in cell viability. The MTT and MTS assays quantify this reduction in the viable cell population.

Caption: Mechanism of this compound inducing measurable cell death.

Materials and Reagents

-